molecular formula C22H11AlO6 B14467131 Aluminium 2,2'-dihydroxy(1,1'-binaphthalene)-3,3'-dicarboxylate CAS No. 71411-87-5

Aluminium 2,2'-dihydroxy(1,1'-binaphthalene)-3,3'-dicarboxylate

Cat. No.: B14467131
CAS No.: 71411-87-5
M. Wt: 398.3 g/mol
InChI Key: HFTOIUXAOCKTMP-UHFFFAOYSA-K
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Description

Aluminium 2,2’-dihydroxy(1,1’-binaphthalene)-3,3’-dicarboxylate is a complex organic compound that features prominently in various fields of scientific research. This compound is characterized by its unique binaphthalene structure, which includes two naphthalene rings connected at the 1,1’ positions, with hydroxyl groups at the 2,2’ positions and carboxylate groups at the 3,3’ positions. The presence of aluminium adds to its complexity and utility in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aluminium 2,2’-dihydroxy(1,1’-binaphthalene)-3,3’-dicarboxylate typically involves the reaction of 2,2’-dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylic acid with an aluminium salt under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the aluminium complex .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Aluminium 2,2’-dihydroxy(1,1’-binaphthalene)-3,3’-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Aluminium 2,2’-dihydroxy(1,1’-binaphthalene)-3,3’-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Aluminium 2,2’-dihydroxy(1,1’-binaphthalene)-3,3’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, which may inhibit or activate various enzymes and proteins. This chelation can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Aluminium 2,2’-dihydroxy(1,1’-binaphthalene)-3,3’-dicarboxylate is unique due to the presence of both hydroxyl and carboxylate groups, as well as the incorporation of aluminium. This combination enhances its versatility and functionality in various applications, distinguishing it from other binaphthalene derivatives .

Properties

CAS No.

71411-87-5

Molecular Formula

C22H11AlO6

Molecular Weight

398.3 g/mol

IUPAC Name

aluminum;4-(3-carboxy-2-oxidonaphthalen-1-yl)-3-oxidonaphthalene-2-carboxylate

InChI

InChI=1S/C22H14O6.Al/c23-19-15(21(25)26)9-11-5-1-3-7-13(11)17(19)18-14-8-4-2-6-12(14)10-16(20(18)24)22(27)28;/h1-10,23-24H,(H,25,26)(H,27,28);/q;+3/p-3

InChI Key

HFTOIUXAOCKTMP-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C(=O)[O-])[O-])[O-])C(=O)O.[Al+3]

Origin of Product

United States

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